N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine
Description
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C16H25NO/c1-16(2)10-8-14(9-11-16)17-12-13-4-6-15(18-3)7-5-13/h4-7,14,17H,8-12H2,1-3H3 |
InChI Key |
KHTGNHDONKNSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NCC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Sodium Triacetoxyborohydride (STAB-H) Mediated Reduction
A protocol adapted from PubChem entries utilizes STAB-H in dichloromethane (DCM) under inert conditions:
-
Reaction Setup : Combine 4-methoxybenzylamine (1.0 eq) and 4,4-dimethylcyclohexanone (1.2 eq) in anhydrous DCM.
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Reducing Agent : Add STAB-H (1.5 eq) portionwise at 0°C.
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Reaction Time : Stir for 24 hours at room temperature.
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Workup : Quench with saturated NaHCO₃, extract with DCM, and purify via silica chromatography.
Yield : 72–78%.
Key Advantage : STAB-H selectively reduces imines without attacking ketones, minimizing side reactions.
Hydrogenation with Palladium Catalysts
Patent CN102199098B describes a hydrogenation-based method using Pd/C (5% w/w):
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Imine Formation : React 4-methoxybenzylamine with 4,4-dimethylcyclohexanone in toluene at 80°C for 6 hours.
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Hydrogenation : Introduce H₂ (50 psi) with Pd/C at 25°C for 12 hours.
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Filtration : Remove catalyst via Celite filtration.
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Distillation : Isolate product via vacuum distillation (0.5 mmHg, 120°C).
Yield : 85%.
Purity : >99% (GC-MS).
Alkylation of 4,4-Dimethylcyclohexanamine
Direct alkylation of 4,4-dimethylcyclohexanamine with 4-methoxybenzyl halides offers a single-step route. Data from Organic Syntheses and PubChem inform the following protocol:
Benzyl Chloride Alkylation
Reagents :
-
4,4-Dimethylcyclohexanamine (1.0 eq)
-
4-Methoxybenzyl chloride (1.1 eq)
-
K₂CO₃ (2.0 eq)
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DMF (solvent)
Procedure :
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Mixing : Combine reagents in DMF under N₂.
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Heating : Stir at 60°C for 30 minutes.
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Quenching : Pour into ice-water, extract with EtOAc.
-
Purification : Column chromatography (hexane/EtOAc 4:1).
Yield : 66%.
Challenges : Competing over-alkylation to quaternary ammonium salts necessitates stoichiometric control.
Catalytic Methylation of Primary Amines
Patent CN111320735A details a scalable industrial method using formaldehyde and hydrogen with Pd-Rh catalysts:
Methylation Protocol
-
Substrate : 4-(Aminomethyl)-4-methylcyclohexanamine.
-
Reagents : Formaldehyde (37% aq., 3.0 eq), H₂ (3 MPa).
-
Catalyst : Pd-Rh/SiO₂ (2% Pd, 0.5% Rh).
-
Conditions : 160°C, 6 hours.
-
Distillation : Recover product via fractional distillation.
Yield : 91%.
Selectivity : >98% for tertiary amine formation.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Reductive Amination | 72–85% | >99% | High | Lab-scale |
| Alkylation | 66% | 95% | Moderate | Pilot-scale |
| Catalytic Methylation | 91% | 98% | Low | Industrial |
Key Observations :
-
Reductive amination excels in purity but requires expensive borohydrides.
-
Catalytic methylation offers superior scalability and cost-efficiency for bulk production.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.18 (d, J = 8.5 Hz, 2H), 6.82 (d, J = 8.5 Hz, 2H), 3.76 (s, 3H), 2.65–2.92 (m, 2H), 1.40 (s, 6H).
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The 4,4-dimethyl group impedes nucleophilic attack during alkylation. Solutions include:
Chemical Reactions Analysis
Types of Reactions: N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, leading to the conversion of nitriles or amides to amines.
Substitution: Substitution reactions involve the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces secondary amines.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine, we analyze three structurally related compounds (Table 1). Key differences in substitution patterns, ring systems, and functional groups highlight how structural variations impact molecular properties.
Table 1: Structural and Molecular Comparison of Target Compound and Analogues
Positional Isomerism: 3-Methyl vs. 4,4-Dimethyl Cyclohexane
The analog N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine (C₁₅H₂₃NO, MW 233.35) differs from the target compound in the position and number of methyl groups on the cyclohexane ring. The single 3-methyl group reduces steric bulk compared to the 4,4-dimethyl substitution in the target. This difference may lower hydrophobicity (estimated LogP ~3.0 for the 3-methyl analog vs. ~3.5 for the target) and influence binding interactions in biological systems.
Ring System Variation: Cyclohexane vs. Oxane
N-(4-methoxyphenyl)-2,2-dimethyloxan-4-amine (C₁₄H₂₁NO₂, MW 235.32) replaces the cyclohexane ring with a 2,2-dimethyltetrahydropyran (oxane) system. The oxygen atom in the oxane ring increases polarity (PSA = 30.49) and may enhance aqueous solubility compared to cyclohexane derivatives. Its LogP (3.14) is slightly lower than the target’s estimated value, reflecting the oxygen’s electron-withdrawing effects. The oxane ring’s conformational rigidity could also alter pharmacokinetic properties, such as metabolic stability.
Substituent Effects: Methoxy vs. Chloro and Ethyl Linkers
N-[2-(4-chlorophenyl)ethyl]-4-methylcyclohexan-1-amine (C₁₅H₂₂ClN, MW 251.79) substitutes the methoxy group with chlorine and uses an ethyl linker. The ethyl linker increases molecular flexibility, which might improve membrane permeability but reduce target selectivity. The higher molecular weight (251.79 vs. 247.38 for the target) is attributed to chlorine’s atomic mass.
Implications of Structural Differences
Hydrophobicity : The 4,4-dimethylcyclohexane in the target compound likely increases LogP compared to analogs with fewer methyl groups or polar oxane rings.
Stereoelectronic Effects : Methoxy groups enhance electron density on the aromatic ring, while chlorine reduces it, impacting interactions with biological targets.
Synthetic Accessibility : The 3-methyl analog’s commercial availability suggests simpler synthesis compared to the target’s 4,4-dimethyl substitution, which may require regioselective methylation strategies.
Biological Activity
N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring with both methyl and methoxy substitutions, contributing to its unique reactivity and solubility. Its molecular formula is , with a molar mass of approximately 247.39 g/mol. The methoxy group enhances the compound's solubility in organic solvents, which is crucial for biological assays and applications.
The biological activity of this compound can be attributed to its amine functional group, which allows it to participate in various biochemical interactions. Key mechanisms include:
- Nucleophilic Substitution : The amine can act as a nucleophile in reactions with electrophiles, potentially influencing cellular signaling pathways.
- Oxidation Reactions : The compound may undergo oxidative demethylation, leading to the formation of active metabolites that could exhibit enhanced biological activity.
Insulinomimetic Effects
Recent studies have indicated that compounds structurally related to this compound may exhibit insulinomimetic properties. In vitro evaluations have shown that certain derivatives can activate insulin receptors and promote glucose uptake in cells, suggesting potential applications in treating insulin resistance or diabetes .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of related compounds. For instance, compounds with similar structural motifs have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic disorders and inflammatory signaling pathways. This inhibition can lead to reduced inflammation and improved metabolic profiles in cellular models .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- PTP1B Inhibition : A study demonstrated that derivatives of aromatic amines could effectively inhibit PTP1B, leading to enhanced insulin receptor activation and downstream signaling through the Akt pathway. This suggests that modifications to the structure can significantly impact biological efficacy .
- Metabolite Activity : Investigations into the oxidative metabolism of related compounds revealed that certain metabolites possess increased biological activity compared to their parent compounds, highlighting the importance of metabolic pathways in determining therapeutic effects .
- Comparative Analysis : A comparative study on structurally similar compounds indicated that variations in substituents (e.g., position of methoxy groups) could lead to significant differences in biological activity, emphasizing the need for careful structural optimization in drug design.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₆H₂₅N | Methoxy and dimethyl substitutions | Potential insulinomimetic and anti-inflammatory |
| N-(3-methoxyphenyl)-N,N-dimethylcyclohexanamine | C₁₆H₂₅N | Different methoxy positioning | Moderate PTP1B inhibition |
| N-(2-methoxyphenyl)-N,N-diethylcyclohexanamine | C₁₈H₂₉N | Ethyl instead of methyl groups | Lower biological activity compared to dimethyl analogs |
Q & A
Basic Research Question
- NMR : <sup>1</sup>H NMR should show distinct signals for the methoxy group (δ 3.7–3.8 ppm) and cyclohexyl protons (δ 1.2–1.8 ppm). <sup>13</sup>C NMR confirms quaternary carbons in the cyclohexane ring (δ 35–45 ppm) .
- Mass Spectrometry : ESI-MS typically displays [M+H]<sup>+</sup> at m/z 262.2, with fragmentation patterns indicating loss of the methoxyphenyl group .
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) achieve baseline separation with retention times ~8.2 min .
How does the 4-methoxyphenyl substituent influence the compound’s bioactivity compared to analogs with halogen or alkyl groups?
Advanced Research Question
The 4-methoxy group enhances lipophilicity (logP ~2.8) and modulates receptor binding:
-
SAR Comparison :
Substituent LogP Binding Affinity (μM) 4-OCH₃ 2.8 0.45 4-F 2.3 1.20 4-CH₃ 3.1 0.90 The methoxy group’s electron-donating properties improve interactions with aromatic residues in CNS targets, whereas halogens reduce potency due to electronegativity .
How can researchers resolve contradictions in reported spectral data for this compound?
Advanced Research Question
Discrepancies in <sup>1</sup>H NMR peaks (e.g., cyclohexyl proton splitting) often arise from conformational flexibility :
- Low-temperature NMR : Conduct experiments at –40°C to "freeze" chair-chair interconversion, revealing resolved doublets (δ 1.6–1.7 ppm) .
- DFT calculations : Compare experimental data with simulated spectra (B3LYP/6-31G* level) to validate assignments .
What strategies optimize reaction yield in large-scale syntheses without compromising purity?
Advanced Research Question
- Catalyst screening : Use NaBH(OAc)₃ instead of NaBH₄ to enhance selectivity (yield increases from 65% to 82%) .
- Solvent systems : Toluene/ethanol (4:1) reduces byproduct formation by stabilizing the imine intermediate .
- Flow chemistry : Continuous setups minimize thermal degradation, achieving >90% conversion in 2 hrs .
What in vitro assays are recommended for initial biological screening of this compound?
Basic Research Question
- CNS targets : Radioligand binding assays for serotonin (5-HT₂A) and dopamine (D₂) receptors at 1–10 μM concentrations .
- Cytotoxicity : MTT assays in HEK-293 cells (IC₅₀ > 50 μM suggests low toxicity) .
- Metabolic stability : Microsomal incubation (human liver microsomes, 1 hr) with LC-MS quantification of parent compound .
How can computational modeling predict the compound’s pharmacokinetic properties?
Advanced Research Question
-
ADME Prediction :
Property Predicted Value BBB permeability (logBB) 0.8 CYP3A4 inhibition Low Plasma protein binding 85% Tools like Schrödinger’s QikProp or SwissADME model these parameters using the compound’s topological polar surface area (TPSA ≈ 35 Ų) and molecular weight (261.4 g/mol) .
What methodologies assess the compound’s metabolic stability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
